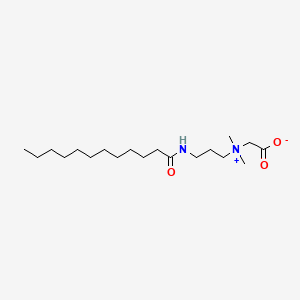

Lauramidopropylbetaine

Beschreibung

Eigenschaften

IUPAC Name |

2-[3-(dodecanoylamino)propyl-dimethylazaniumyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N2O3/c1-4-5-6-7-8-9-10-11-12-14-18(22)20-15-13-16-21(2,3)17-19(23)24/h4-17H2,1-3H3,(H-,20,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUAUOIMASANKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041282 | |

| Record name | Lauramidopropyl betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Solid; [Reference #1] 29-31%: Colorless to pale yellow liquid; [Galaxy Surfactants MSDS] | |

| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Coco Amido Betaine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20462 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4292-10-8, 61789-40-0, 86438-79-1, 86243-76-7 | |

| Record name | Lauramidopropylbetaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4292-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauramidopropyl betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004292108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coco Amido Betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061789400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Alanine, N-(2-aminoethyl)-N-(2-(2-carboxyethoxy)ethyl)-, norcoco acyl derivs., disodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086438791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cocamidopropyl betaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amphoteric L | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lauramidopropyl betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (carboxymethyl)dimethyl-3-[(1-oxododecyl)amino]propylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivs., hydroxides, inner salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivs., inner salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mirataine CB | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, Ncoco acyl derivs., hydroxides, inner salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURAMIDOPROPYL BETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23D6XVI233 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Efficacy of Lauramidopropyl Betaine in Cellular Disruption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of Lauramidopropyl betaine (B1666868) (LAPB), a zwitterionic surfactant, in the context of cell lysis for research and drug development applications. While LAPB is predominantly utilized in the cosmetic industry for its mild cleansing properties, its inherent surfactant capabilities present a potential application in the gentle disruption of cell membranes for the extraction of intracellular components. This document delineates the physicochemical properties of LAPB, its proposed mechanism of action in cell lysis, and provides generalized experimental protocols for its use. Due to a paucity of specific research on LAPB for cell lysis, this guide draws parallels from the well-characterized zwitterionic surfactant, CHAPS, to provide a comprehensive operational framework.

Introduction to Lauramidopropyl Betaine as a Lytic Agent

Lauramidopropyl betaine is an amphoteric surfactant, possessing both a cationic and an anionic charge, resulting in a net neutral charge over a wide pH range.[1][2] This zwitterionic nature contributes to its mildness, making it less denaturing to proteins compared to ionic surfactants.[3] Its structure comprises a hydrophobic lauryl tail and a hydrophilic head group, enabling it to interact with the lipid bilayer of cell membranes.[4] The fundamental principle behind its lytic capability lies in its ability to disrupt the hydrophobic and hydrophilic interactions that maintain the integrity of the cell membrane.[5]

Mechanism of Action in Cell Lysis

The process of cell lysis by Lauramidopropyl betaine, like other surfactants, is concentration-dependent and involves the partitioning of its monomers into the cell membrane. Above its critical micelle concentration (CMC), LAPB molecules aggregate to form micelles, which can then solubilize the lipid bilayer, leading to the formation of mixed micelles containing lipids, proteins, and the surfactant itself.[1][5] This process effectively disintegrates the cell membrane, releasing the intracellular contents.

The zwitterionic nature of LAPB is crucial in preserving the native structure and function of proteins during this process.[5] Unlike ionic detergents that can cause significant protein denaturation, the neutral charge of LAPB minimizes harsh electrostatic interactions with proteins.[3]

References

An In-depth Technical Guide to Lauramidopropyl Betaine for Protein Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauramidopropyl betaine (B1666868) (LAPB) is a zwitterionic surfactant that has garnered significant interest in protein research due to its mild and effective properties. As a derivative of lauric acid, a naturally occurring fatty acid, LAPB offers a biocompatible option for the manipulation and stabilization of proteins. Its unique zwitterionic nature, possessing both a positive and negative charge within the same molecule, allows it to interact favorably with proteins while minimizing denaturation, making it a valuable tool for researchers in various fields, including proteomics, structural biology, and drug development.

This technical guide provides a comprehensive overview of the physicochemical properties of Lauramidopropyl betaine and its applications in protein research. It is designed to be a practical resource for scientists seeking to utilize this versatile surfactant for protein solubilization, stabilization, and purification.

Physicochemical Properties of Lauramidopropyl Betaine

A thorough understanding of the physicochemical properties of a surfactant is crucial for its effective application in protein research. Key parameters such as molecular weight, critical micelle concentration (CMC), and solubility dictate its behavior in solution and its interaction with proteins.

| Property | Value | References |

| Molecular Weight | 342.52 g/mol | [1][2] |

| Chemical Formula | C₁₉H₃₈N₂O₃ | [2] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Critical Micelle Concentration (CMC) | ~0.2 g/L (~0.58 mM) | [5] |

| Solubility in Water | 250 mg/L at 20°C | [6][7] |

| pH (5% aqueous solution) | 4.0 - 7.0 | [3] |

Core Applications in Protein Research

Lauramidopropyl betaine's mild, non-denaturing characteristics make it a suitable choice for a variety of applications in protein research. Its ability to disrupt lipid-lipid and lipid-protein interactions while preserving protein structure is particularly advantageous.

Protein Solubilization

a) Membrane Proteins:

Experimental Protocol: General Membrane Protein Extraction using a Zwitterionic Surfactant like LAPB

-

Cell Lysis:

-

Harvest cultured cells by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the pellet in a lysis buffer containing a zwitterionic surfactant such as Lauramidopropyl betaine (typically 1-2% w/v), protease inhibitors, and a buffering agent (e.g., Tris-HCl) at a suitable pH.[9]

-

Incubate the suspension on ice with gentle agitation to facilitate lysis.

-

-

Solubilization:

-

Further disrupt the cells by sonication or using a homogenizer on ice.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet insoluble debris.

-

The supernatant containing the solubilized membrane proteins can be collected for further purification and analysis.[10]

-

b) Inclusion Bodies:

Recombinant proteins overexpressed in bacterial systems often form insoluble aggregates known as inclusion bodies. Recovering functional proteins from these aggregates requires solubilization with denaturants followed by a refolding process. Mild zwitterionic surfactants like LAPB can be employed in the initial washing steps to remove contaminants and in some cases, aid in the solubilization process under less harsh conditions than strong denaturants like urea (B33335) or guanidinium (B1211019) hydrochloride.[11][12]

Experimental Protocol: General Inclusion Body Solubilization and Refolding

-

Isolation and Washing of Inclusion Bodies:

-

Lyse the bacterial cells expressing the protein of interest.

-

Centrifuge the lysate to pellet the inclusion bodies.

-

Wash the inclusion body pellet sequentially with buffers containing a mild non-ionic detergent (e.g., Triton X-100) and then a buffer with a low concentration of a zwitterionic surfactant like LAPB to remove membrane contaminants.[12]

-

-

Solubilization:

-

Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidinium HCl or 8 M Urea) and a reducing agent (e.g., DTT) to break disulfide bonds.[13]

-

-

Refolding:

-

Rapidly dilute the solubilized protein into a refolding buffer. The refolding buffer should be optimized for the specific protein and may contain additives such as L-arginine, and a redox shuffling system (e.g., reduced and oxidized glutathione) to facilitate proper disulfide bond formation. The presence of a low concentration of a mild zwitterionic surfactant like LAPB in the refolding buffer can sometimes help to prevent aggregation of folding intermediates.

-

Protein Stabilization

Protein aggregation is a common problem in protein purification, storage, and formulation, leading to loss of function and potential immunogenicity. Zwitterionic surfactants like LAPB can act as effective stabilizers by preventing protein-protein aggregation.[14] They are thought to achieve this by binding to hydrophobic patches on the protein surface, thereby increasing the protein's solubility and preventing the formation of larger aggregates. The use of betaine-related compounds has been shown to promote protein stability.[15]

Protein Purification

Lauramidopropyl betaine's compatibility with various chromatographic techniques makes it a useful component in protein purification workflows. Its zwitterionic nature means it does not possess a net charge over a wide pH range, which minimizes interference with ion-exchange chromatography. Furthermore, its relatively high CMC allows for its removal by dialysis or size-exclusion chromatography if necessary.

Experimental Protocol: General Protein Purification using FPLC with LAPB

-

Sample Preparation:

-

Prepare the protein lysate or solubilized protein sample as described in the previous sections, ensuring it is in a buffer compatible with the chosen chromatography resin. The buffer may contain a low concentration of LAPB (above its CMC) to maintain protein solubility.

-

-

Chromatography:

-

Equilibrate the chromatography column (e.g., ion-exchange, size-exclusion, or affinity) with the appropriate buffer.

-

Load the protein sample onto the column.

-

Wash the column with the equilibration buffer to remove unbound contaminants.

-

Elute the target protein using a gradient of salt, a change in pH, or a specific competing ligand, depending on the chromatography method. The elution buffer can also contain LAPB to prevent aggregation of the purified protein.[16][17]

-

-

Analysis:

-

Collect fractions and analyze them for the presence of the target protein using methods such as SDS-PAGE and UV-Vis spectroscopy.

-

Pool the fractions containing the purified protein.

-

Conclusion

Lauramidopropyl betaine is a mild and versatile zwitterionic surfactant with significant potential in protein research. Its ability to solubilize and stabilize proteins, particularly challenging membrane proteins and those prone to aggregation, makes it a valuable tool for researchers. While specific, quantitative data on its performance in all applications is still emerging, the general principles of using mild zwitterionic surfactants provide a strong foundation for its successful implementation. The experimental protocols outlined in this guide, though general, offer a starting point for the development of optimized procedures for specific proteins of interest. As research in this area continues, a more detailed understanding of the specific interactions between LAPB and various proteins will undoubtedly expand its utility in the fields of biochemistry, drug discovery, and biotechnology.

References

- 1. intronbio.com [intronbio.com]

- 2. news-medical.net [news-medical.net]

- 3. specialchem.com [specialchem.com]

- 4. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 5. Solubilization of G protein-coupled receptors: a convenient strategy to explore lipid-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid determination of cocamidopropyl betaine impurities in cosmetic products by core-shell hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.colostate.edu [research.colostate.edu]

- 8. agscientific.com [agscientific.com]

- 9. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 12. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]

- 13. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. Harms Lab | FPLC Protocols [harmslab.uoregon.edu]

Synthesis and Purity of Lauramidopropyl Betaine: A Technical Guide for Laboratory Applications

Introduction

Lauramidopropyl betaine (B1666868) (LAB) is a versatile amphoteric surfactant widely utilized in various research and development applications, including the formulation of personal care products, drug delivery systems, and as a component in biological buffers. Its mildness, excellent foaming and conditioning properties, and compatibility with a broad range of other surfactants make it a valuable tool for scientists and researchers.[1][2][3] For laboratory use, a thorough understanding of its synthesis, purification, and the characterization of its purity is paramount to ensure the reliability and reproducibility of experimental results. This technical guide provides an in-depth overview of the synthesis of lauramidopropyl betaine, methods for its purification to laboratory-grade standards, and analytical techniques for purity assessment.

Synthesis of Lauramidopropyl Betaine

The synthesis of lauramidopropyl betaine is typically achieved through a two-step chemical process: an amidation reaction followed by a quaternization reaction.[1]

Step 1: Amidation of Lauric Acid with N,N-dimethyl-1,3-propanediamine (DMAPA)

In the initial step, lauric acid is reacted with N,N-dimethyl-1,3-propanediamine (DMAPA) to form the intermediate, lauramidopropyl dimethylamine (B145610) (LAPDMA).[1][4] This reaction involves the formation of an amide bond between the carboxyl group of lauric acid and the primary amine group of DMAPA.

Step 2: Quaternization of Lauramidopropyl Dimethylamine (LAPDMA)

The second step involves the quaternization of the tertiary amine group of the LAPDMA intermediate. This is most commonly achieved by reacting LAPDMA with sodium chloroacetate, which is often formed in situ from chloroacetic acid and a base like sodium hydroxide.[1][4] This reaction yields the final zwitterionic product, lauramidopropyl betaine, and a salt byproduct, typically sodium chloride.[1]

References

Navigating Micellization: A Technical Guide to the Critical Micelle Concentration of Lauramidopropyl Betaine in Buffered Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical micelle concentration (CMC) of Lauramidopropyl betaine (B1666868) (LAPB), a widely utilized zwitterionic surfactant in various pharmaceutical and cosmetic formulations. Understanding the CMC is paramount for optimizing product performance, as it marks the onset of micelle formation, which governs properties such as solubilization, detergency, and foaming. This document provides a comprehensive overview of the factors influencing the CMC of LAPB, with a particular focus on the effects of different buffer systems. It also outlines a detailed experimental protocol for CMC determination and presents a visual workflow to guide researchers in their laboratory investigations.

The Influence of Buffers on the Critical Micelle Concentration of Lauramidopropyl Betaine

Lauramidopropyl betaine is an amphoteric surfactant, meaning it possesses both a positive and a negative charge on its hydrophilic headgroup, rendering it zwitterionic at its isoelectric point.[1] The CMC of LAPB in pure water has been established to be approximately 0.2 g/L.[2] However, in formulated products, LAPB is rarely used in isolation or in pure water. The presence of buffers, which control pH and contribute to the ionic strength of the solution, can significantly alter its CMC.

The impact of buffers on the CMC of LAPB is primarily driven by two factors: pH and ionic strength.

-

pH: The net charge of the zwitterionic headgroup of LAPB is pH-dependent. At low pH values, the carboxylate group can become protonated, resulting in a net positive charge (cationic character). Conversely, at high pH values, the quaternary ammonium (B1175870) group remains positively charged while the carboxylate is deprotonated, maintaining its zwitterionic nature. Changes in the headgroup charge affect the electrostatic repulsions between surfactant monomers. Increased repulsion generally leads to a higher CMC, as more energy is required to bring the monomers together to form micelles.[3][4]

-

Ionic Strength: Buffers are composed of salts, which increase the ionic strength of the solution. The ions from the buffer can shield the electrostatic repulsions between the charged headgroups of the LAPB monomers. This "salting-out" effect reduces the repulsion, making it more energetically favorable for micelles to form, thus lowering the CMC. For zwitterionic surfactants, this effect is generally less pronounced than for purely ionic surfactants but is still a significant factor.[5]

Quantitative Data

Currently, published literature providing a direct comparison of Lauramidopropyl betaine's CMC in various standard buffers is limited. The most consistently cited value is for its concentration in water.

| Solvent System | Critical Micelle Concentration (CMC) | Method(s) of Determination |

| Water | ≈ 0.2 g/L | Wilhelmy Plate, du Noüy Ring, Pendant Drop[2] |

To ascertain the precise CMC in specific buffer systems, empirical determination is necessary. The following section details a generalized protocol for this purpose.

Experimental Protocol for CMC Determination

The following is a generalized yet detailed methodology for determining the CMC of Lauramidopropyl betaine in a given buffer system using the surface tension method, which is a widely accepted and robust technique.[6]

Objective: To determine the critical micelle concentration of Lauramidopropyl betaine in a selected buffer solution by measuring the surface tension as a function of surfactant concentration.

Materials:

-

High-purity Lauramidopropyl betaine (LAPB)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Salts for buffer preparation (e.g., sodium phosphate (B84403) monobasic, sodium phosphate dibasic for a phosphate buffer)

-

pH meter, calibrated

-

Analytical balance

-

Volumetric flasks and pipettes

-

Tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method)

Procedure:

-

Buffer Preparation:

-

Prepare a concentrated stock solution of the desired buffer (e.g., 100 mM phosphate buffer) at the target pH. Ensure the pH is accurately adjusted and recorded.

-

Use high-purity water for all solutions.

-

-

Stock Solution of Lauramidopropyl Betaine:

-

Accurately weigh a precise amount of LAPB and dissolve it in the prepared buffer to create a concentrated stock solution. The concentration should be well above the expected CMC (e.g., 5 g/L).

-

Ensure complete dissolution, using gentle agitation or warming if necessary, without inducing excessive foaming.

-

-

Preparation of Dilution Series:

-

Prepare a series of LAPB solutions of varying concentrations by diluting the stock solution with the same buffer.

-

A logarithmic dilution series is often effective to cover a wide range of concentrations both below and above the expected CMC. For example, prepare solutions ranging from 0.01 g/L to 2.0 g/L.

-

-

Surface Tension Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measure the surface tension of the pure buffer solution as a baseline.

-

Measure the surface tension of each prepared LAPB dilution, starting from the lowest concentration and proceeding to the highest.

-

Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement to avoid cross-contamination.

-

Allow the surface tension reading to stabilize for each sample before recording the value. This is crucial as surfactants require time to adsorb to the air-water interface.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) on the y-axis against the logarithm of the Lauramidopropyl betaine concentration (log C) on the x-axis.

-

The resulting graph should show two distinct linear regions. In the first region (below the CMC), the surface tension decreases sharply with increasing concentration. In the second region (above the CMC), the surface tension remains relatively constant as the interface becomes saturated and micelles form in the bulk solution.[6]

-

The CMC is determined from the intersection of the two lines fitted to these regions.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the critical micelle concentration.

References

- 1. Ionic strength effects on the critical micellar concentration of ionic and nonionic surfactants: the binding model. | Semantic Scholar [semanticscholar.org]

- 2. tegewa.de [tegewa.de]

- 3. mdpi.com [mdpi.com]

- 4. lauramidopropyl betaine, 4292-10-8 [thegoodscentscompany.com]

- 5. specialchem.com [specialchem.com]

- 6. Lauramidopropylbetaine | C19H38N2O3 | CID 20280 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Compatibility of Lauramidopropyl Betaine with Laboratory Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauramidopropyl betaine (B1666868) is a versatile amphoteric surfactant widely utilized in various laboratory and industrial applications due to its excellent detergency, foaming characteristics, and mildness. A thorough understanding of its compatibility with other common laboratory reagents is crucial for formulation development, ensuring product stability, and preventing unintended chemical reactions. This technical guide provides a comprehensive overview of the compatibility of lauramidopropyl betaine with a range of chemical classes, including acids, bases, salts, oxidizing and reducing agents, organic solvents, and other surfactants. The information presented herein is a synthesis of publicly available data and established principles of surfactant chemistry.

Chemical Structure and Properties of Lauramidopropyl Betaine

Lauramidopropyl betaine, with the chemical formula C₁₉H₃₈N₂O₃, is characterized by a hydrophobic lauryl group and a hydrophilic portion containing both a quaternary ammonium (B1175870) cation and a carboxylate anion.[1] This zwitterionic nature is key to its broad compatibility and stability across a wide pH range.[2][3]

General Compatibility Overview

Lauramidopropyl betaine exhibits excellent compatibility with a wide array of substances commonly found in laboratory settings. Its amphoteric nature allows it to behave as a cationic surfactant in acidic conditions and an anionic surfactant in alkaline conditions, contributing to its versatility.[2][3] It is known for its good hard water resistance and stability in electrolyte solutions.[2][4]

Compatibility with Common Laboratory Reagents

The following sections detail the compatibility of lauramidopropyl betaine with various classes of laboratory reagents. The information is summarized in Table 1.

Acids and Bases

Lauramidopropyl betaine is stable in both acidic and alkaline conditions over a wide pH range.[2][3] This stability is attributed to its zwitterionic structure, which can adapt to changes in pH. In acidic solutions, the carboxylate group is protonated, resulting in a net positive charge, while in alkaline solutions, it maintains a negative charge, and the overall molecule behaves more anionically.

Salts

Lauramidopropyl betaine demonstrates good tolerance to high concentrations of electrolytes, making it compatible with various salt solutions.[5] This property is advantageous in formulations where high salt content is required for viscosity modification or other purposes.

Oxidizing Agents

Lauramidopropyl betaine is generally considered to be incompatible with potent oxidizing agents.[4] Strong oxidizers can potentially degrade the molecule, leading to a loss of surfactant properties and the formation of unknown byproducts. Caution should be exercised when formulating with substances like hydrogen peroxide, hypochlorites, and permanganates.

Reducing Agents

Information regarding the specific compatibility of lauramidopropyl betaine with reducing agents is limited in publicly available literature. However, based on its chemical structure, it is not expected to be highly reactive with common reducing agents.

Organic Solvents

Lauramidopropyl betaine is soluble in water and has limited solubility in most non-polar organic solvents. It shows some solubility in polar organic solvents like short-chain alcohols (e.g., ethanol, isopropanol).[5] Compatibility and stability in organic solvents should be determined on a case-by-case basis.

Other Surfactants

A significant advantage of lauramidopropyl betaine is its excellent compatibility with other surfactants, including anionic, cationic, and non-ionic types.[2][6] This allows for the formulation of complex surfactant systems with synergistic properties.

Quantitative Compatibility Data

While specific quantitative data on the degradation rates of lauramidopropyl betaine in the presence of various reagents is scarce, the following table summarizes the expected compatibility based on available information.

| Reagent Class | Examples | Compatibility | Remarks |

| Acids (Dilute) | Hydrochloric Acid (1M), Acetic Acid (5%) | High | Stable over a wide pH range. |

| Bases (Dilute) | Sodium Hydroxide (1M) | High | Stable over a wide pH range. |

| Salts | Sodium Chloride, Calcium Chloride | High | Good hard water and electrolyte tolerance. |

| Oxidizing Agents | Hydrogen Peroxide (30%), Sodium Hypochlorite | Low | Risk of degradation.[4] |

| Reducing Agents | Sodium Borohydride, Sodium Sulfite | Moderate | Expected to be stable, but testing is recommended. |

| Organic Solvents | Ethanol, Isopropanol, Acetone | Moderate | Solubility and stability vary. Testing is required. |

| Anionic Surfactants | Sodium Lauryl Sulfate (SLS) | High | Forms stable mixed micellar systems. |

| Cationic Surfactants | Cetrimonium Chloride (CTAC) | High | Forms stable mixed micellar systems. |

| Non-ionic Surfactants | Polysorbate 20, Decyl Glucoside | High | Excellent compatibility. |

Table 1: Summary of Lauramidopropyl Betaine Compatibility with Common Laboratory Reagents

Experimental Protocols for Compatibility Assessment

To quantitatively assess the compatibility of lauramidopropyl betaine with a specific laboratory reagent, a systematic experimental approach is necessary. The following are suggested methodologies.

Visual Observation for Physical Incompatibility

Objective: To observe any immediate physical changes such as precipitation, phase separation, or color change upon mixing lauramidopropyl betaine with the test reagent.

Methodology:

-

Prepare a stock solution of lauramidopropyl betaine (e.g., 10% w/v in deionized water).

-

In a clear glass vial, mix a defined volume of the lauramidopropyl betaine stock solution with the test reagent at the desired concentration.

-

Observe the mixture immediately and after a set period (e.g., 1 hour, 24 hours, 1 week) at both ambient and elevated temperatures (e.g., 40°C).

-

Record any visual changes.

pH and Viscosity Measurements

Objective: To monitor changes in the physicochemical properties of a lauramidopropyl betaine solution upon addition of a test reagent over time.

Methodology:

-

Prepare a mixture of lauramidopropyl betaine and the test reagent as described above.

-

Measure the initial pH and viscosity of the mixture.

-

Store the mixture under controlled conditions (e.g., specific temperature and light exposure).

-

Periodically measure the pH and viscosity to track any changes, which may indicate a chemical reaction or degradation.

Performance-Based Stability Testing

Objective: To evaluate the impact of a test reagent on the functional performance of lauramidopropyl betaine, such as foaming ability.

Methodology:

-

Prepare a control solution of lauramidopropyl betaine and a test solution containing lauramidopropyl betaine and the reagent of interest.

-

Age both solutions under desired storage conditions for a specified period.

-

Evaluate the foaming performance of both solutions using a standardized method (e.g., Ross-Miles foam height test).

-

A significant decrease in foam volume or stability in the test solution compared to the control indicates incompatibility.

Chemical Stability Assessment via Hydrolysis Studies (Adapted from OECD Guideline 111)

Objective: To determine the rate of hydrolytic degradation of lauramidopropyl betaine as a function of pH.[7][8][9][10]

Methodology:

-

Prepare sterile aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).[7][8][9][10]

-

Add a known concentration of lauramidopropyl betaine to each buffer solution.

-

Incubate the solutions in the dark at a constant temperature.[7][8][9][10]

-

At specific time intervals, withdraw aliquots and analyze the concentration of remaining lauramidopropyl betaine using a suitable analytical technique (e.g., HPLC-MS).

-

Calculate the hydrolysis rate constant and half-life at each pH.

Visualizing Compatibility Relationships

The following diagrams illustrate the general compatibility of lauramidopropyl betaine and a logical workflow for assessing compatibility.

Caption: Compatibility of Lauramidopropyl Betaine with Reagent Classes.

Caption: Experimental Workflow for Compatibility Assessment.

Potential Degradation Pathways

The primary degradation pathway for lauramidopropyl betaine under harsh conditions (e.g., strong acids or bases, high temperatures) is the hydrolysis of the amide bond. This would result in the formation of lauric acid and aminopropyldimethylaminoacetate. In the presence of nitrosating agents, there is a potential for the formation of nitrosamines, a concern for amidopropyl betaines in general.[11]

Conclusion

Lauramidopropyl betaine is a robust and highly compatible amphoteric surfactant suitable for a wide range of laboratory applications. Its excellent compatibility with other surfactants and stability across a broad pH and electrolyte range make it a versatile formulating tool. The primary incompatibility concern is with strong oxidizing agents. For critical applications, it is recommended to perform compatibility studies using the protocols outlined in this guide to ensure the stability and efficacy of the final formulation.

References

- 1. specialchem.com [specialchem.com]

- 2. Lauramidopropyl Betaine LAB, [jxinchem.com]

- 3. carbons.ir [carbons.ir]

- 4. yeserchem.com [yeserchem.com]

- 5. Lauramidopropyl betaine CAS#: 4292-10-8 [m.chemicalbook.com]

- 6. AMPHOTERIC SURFACTANTS - Ataman Kimya [atamanchemicals.com]

- 7. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 10. oecd.org [oecd.org]

- 11. cosmeticsinfo.org [cosmeticsinfo.org]

A Technical Guide to the Amphoteric Nature of Lauramidopropyl Betaine in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauramidopropyl Betaine (B1666868) (LAB) is a versatile amphoteric surfactant widely utilized in personal care, cosmetic, and industrial formulations.[1][2] Its efficacy stems from a unique molecular structure that imparts pH-dependent charge characteristics, allowing it to behave as a cationic or zwitterionic species in solution.[3] This guide provides an in-depth examination of the chemical principles governing the amphoteric nature of Lauramidopropyl Betaine, presents quantitative physicochemical data, details an experimental protocol for its characterization, and illustrates key concepts through chemical and workflow diagrams.

Chemical Structure and the Basis of Amphoterism

Lauramidopropyl Betaine, with the chemical formula C₁₉H₃₈N₂O₃, is a complex organic molecule derived from lauric acid, which is often sourced from coconut oil.[4] Its structure features four key functional domains:

-

A hydrophobic lauryl tail (C12 alkyl chain)

-

An amide linkage

-

A permanently charged quaternary ammonium (B1175870) cationic center

-

A carboxylate anionic center

It is the presence of both a permanent positive charge on the quaternary ammonium group and a pH-labile carboxylate group within the same molecule that confers its zwitterionic and amphoteric properties.[5][6] In solution, the molecule's net charge is dictated by the protonation state of the carboxylate group, which is dependent on the ambient pH.[3]

pH-Dependent Ionic States in Aqueous Solution

The amphoteric behavior of Lauramidopropyl Betaine is characterized by its existence in different ionic forms in equilibrium, primarily governed by the solution's pH.

-

In Acidic Conditions (Low pH): At a pH below the pKa of the carboxylic acid group, the carboxylate is protonated to form a neutral carboxylic acid (-COOH). Due to the permanent positive charge of the quaternary ammonium group, the entire molecule carries a net positive charge and behaves as a cationic surfactant .[1][7]

-

In Neutral to Alkaline Conditions (Higher pH): As the pH increases above the pKa of the carboxylic acid, the carboxylic acid group deprotonates to form a negatively charged carboxylate ion (-COO⁻). In this state, the molecule possesses both a positive and a negative charge, resulting in a zwitterion with a net neutral charge.[5][8] This zwitterionic nature is maintained across a wide range of neutral and alkaline pH values.[7]

The equilibrium between these two states is fundamental to the surfactant's functionality.

Physicochemical Properties

The functional properties of Lauramidopropyl Betaine are quantified by several key parameters. While specific experimental pKa and isoelectric point values for Lauramidopropyl Betaine are not widely published, typical values for carboxybetaine surfactants can be referenced. The pKa of the carboxylic acid group is generally in the range of 3-5.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₈N₂O₃ | [9] |

| Molecular Weight | 342.52 g/mol | [4][9] |

| Appearance | Clear to pale yellow viscous liquid | [1][4] |

| pH (5-10% aqueous solution) | 4.0 - 9.0 | [1][10] |

| Solubility | Soluble in water | [11] |

| Isoelectric Point (pI) | Wide isoelectric point range is characteristic | [2][12] |

Experimental Characterization: Potentiometric Titration

The amphoteric and cationic properties of Lauramidopropyl Betaine can be quantitatively determined using potentiometric titration. This method relies on the formation of a precipitate between the surfactant ion and a titrant of opposite charge, with the endpoint detected by a sharp change in potential measured by a surfactant-sensitive electrode (SSE).[13]

Detailed Experimental Protocol

This protocol outlines the direct titration of Lauramidopropyl Betaine in its cationic form.

-

Principle: In a strongly acidic medium (pH < 3), Lauramidopropyl Betaine is fully protonated and exists as a cation. It can then be titrated with a standard solution of a bulky anionic surfactant, such as sodium tetraphenylborate (B1193919) (NaTPB) or sodium lauryl sulfate (B86663) (SLS).[14][15] The endpoint corresponds to the stoichiometric precipitation of the LAB-titrant ion pair.[13]

-

Materials & Reagents:

-

Lauramidopropyl Betaine sample

-

Titrant: 0.004 mol/L Sodium Lauryl Sulfate (SLS), standardized

-

Buffer Solution: pH 2.0-3.0 (e.g., HCl/KCl buffer)

-

Solvent: Deionized water, Methanol (B129727)

-

Potentiometric autotitrator

-

Surfactant-Sensitive Electrode (e.g., PVC liquid membrane type)[8]

-

Reference Electrode (e.g., Ag/AgCl)

-

-

Procedure:

-

Sample Preparation: Accurately weigh an amount of the Lauramidopropyl Betaine sample expected to yield a titrant consumption of approximately 10-15 mL into a titration beaker.

-

Dissolution: Add 10 mL of the acidic buffer solution (pH 2.0-3.0) and 40 mL of deionized water. Homogenize the solution using a magnetic stirrer until the sample is fully dissolved.

-

Solvent Addition: Add 10 mL of methanol to the solution. Methanol can help improve the solubility of the ion-pair precipitate and sharpen the endpoint.[8]

-

Titration Setup: Place the beaker on the titrator stand. Immerse the surfactant-sensitive electrode and the reference electrode into the sample solution. Ensure the stirrer is operating at a constant speed, avoiding the formation of excessive foam.[13]

-

Titration Execution: Start the titration. The titrator will add the SLS solution in controlled increments and record the cell potential (mV) after each addition. A dynamic titration mode (DET) is often most suitable.[8]

-

Endpoint Determination: The endpoint is identified as the point of maximum inflection on the titration curve (potential vs. titrant volume). Modern autotitrators calculate this point automatically from the first or second derivative of the curve.

-

Calculation: The concentration of Lauramidopropyl Betaine in the sample is calculated based on the volume of titrant consumed at the endpoint, the concentration of the titrant, and the initial sample weight.

-

Visualization of Experimental Workflow

Applications and Significance

The amphoteric nature of Lauramidopropyl Betaine is central to its widespread use. Its ability to exhibit different charge characteristics allows for excellent compatibility with anionic, cationic, and non-ionic surfactants.[1][7]

-

In Shampoos and Cleansers: In typical formulations (pH 5-7), it exists as a zwitterion, contributing to mildness and reducing the irritation potential of primary anionic surfactants like sodium laureth sulfate.[4] Its cationic character at lower pH helps with hair conditioning and provides antistatic properties.[7]

-

Viscosity and Foam Enhancement: It acts as a viscosity modifier and foam booster, improving the texture and sensory experience of personal care products.[16]

-

Industrial Applications: Its stability in both acidic and alkaline conditions makes it useful in various industrial cleaning and oilfield applications.[2][12]

Conclusion

Lauramidopropyl Betaine's amphoteric properties are a direct result of its molecular architecture, specifically the interplay between a permanent quaternary ammonium cation and a pH-sensitive carboxylate anion. This dual-charge capability allows it to transition from a net cationic to a zwitterionic state, a behavior that can be precisely characterized by techniques such as potentiometric titration. Understanding this fundamental chemistry is crucial for formulators, researchers, and scientists aiming to harness its full potential in developing advanced, stable, and effective products across various scientific and industrial domains.

References

- 1. Lauramidopropyl Betaine LAB, [jxinchem.com]

- 2. Lauramidopropyl betaine CAS#: 4292-10-8 [m.chemicalbook.com]

- 3. irosurfactant.com [irosurfactant.com]

- 4. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medkoo.com [medkoo.com]

- 7. Synthesis and Evaluation of Zwitterionic Surfactants Bearing Benzene Ring in the Hydrophobic Tail - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Lauramidopropylbetaine | C19H38N2O3 | CID 20280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemistryconnection.com [chemistryconnection.com]

- 11. Cocamidopropyl betaine - Wikipedia [en.wikipedia.org]

- 12. Lauramidopropyl betaine | 4292-10-8 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of Ampholytic and Cationic Surfactants by Potentiometric Titration - STEMart [ste-mart.com]

- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 16. azom.com [azom.com]

A Technical Guide to Lauramidopropyl Betaine and Cocamidopropyl Betaine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of lauramidopropyl betaine (B1666868) (LAPB) and cocamidopropyl betaine (CAPB), two amphoteric surfactants of the betaine class, with a focus on their applications in research and drug development. While both surfactants are widely utilized in the personal care industry for their mildness and foaming properties, their utility in the laboratory—from cell lysis and protein solubilization to drug delivery systems—warrants a detailed examination. This document outlines their chemical and physical properties, discusses their potential research applications, presents available toxicological data, and provides standardized experimental protocols for their evaluation.

Introduction

Lauramidopropyl betaine and cocamidopropyl betaine are zwitterionic surfactants, meaning they possess both a positive and a negative charge on their hydrophilic head group, resulting in a net neutral charge over a wide pH range. This characteristic imparts unique properties, including excellent compatibility with other surfactant types and reduced irritation potential compared to ionic surfactants.

The primary chemical distinction between the two lies in their hydrophobic tail. Lauramidopropyl betaine is derived from lauric acid, a C12 fatty acid, giving it a more defined chemical structure. In contrast, cocamidopropyl betaine is derived from a mixture of fatty acids from coconut oil, resulting in a distribution of alkyl chain lengths (predominantly C12 and C14). This structural difference can influence their physicochemical properties and, consequently, their performance in specific research applications.

Physicochemical Properties

A clear understanding of the physicochemical properties of these surfactants is crucial for their effective application in a research setting. The following tables summarize key quantitative data for lauramidopropyl betaine and cocamidopropyl betaine.

Table 1: Chemical and Physical Properties

| Property | Lauramidopropyl Betaine (LAPB) | Cocamidopropyl Betaine (CAPB) |

| INCI Name | Lauramidopropyl Betaine | Cocamidopropyl Betaine |

| CAS Number | 4292-10-8[1] | 61789-40-0[2] |

| Molecular Formula | C19H38N2O3[3] | C19H38N2O3 (representative)[4] |

| Molecular Weight | 342.52 g/mol [4] | ~342.52 g/mol (for lauric acid derivative)[2][4] |

| Appearance | Colorless to pale yellow liquid[5] | Clear yellow liquid[2] |

| pH (as supplied) | 4.0 - 7.0 (5% aqueous solution)[5] | 6.0 - 7.0[2] |

| Solubility | Water-soluble[6] | Water-soluble[2] |

Table 2: Surfactant Properties

| Property | Lauramidopropyl Betaine (LAPB) | Cocamidopropyl Betaine (CAPB) |

| Surfactant Type | Amphoteric (Zwitterionic) | Amphoteric (Zwitterionic) |

| Critical Micelle Concentration (CMC) | ~0.2 g/L | ~0.1 g/L |

| Active Substance (%) | Typically 28.0 - 32.0[5] | Typically 30-32[2] |

Applications in Research

The unique properties of zwitterionic surfactants like LAPB and CAPB make them valuable tools in various research and development areas.

Protein Solubilization and Extraction

Zwitterionic detergents are effective at disrupting protein-protein interactions while being less harsh than ionic detergents, often preserving the native state and charge of individual proteins.[7] This makes them suitable for the solubilization of membrane proteins for downstream applications such as 2D electrophoresis and functional assays.[8][9][10] While specific comparative data for LAPB and CAPB in this application is limited, their shared zwitterionic nature suggests their utility. The choice between the two may depend on the specific properties of the target protein and the required purity of the surfactant, with LAPB offering a more homogenous composition.

Drug Delivery Systems

Zwitterionic surfactants are increasingly being investigated for their role in drug delivery systems. Their ability to form micelles and liposomes, coupled with their biocompatibility and "stealth" properties that can help evade the immune system, makes them attractive for encapsulating and delivering therapeutic agents.[11] They can enhance the solubility and bioavailability of poorly water-soluble drugs. The self-assembly of these surfactants into nanostructures is a key feature in designing such delivery vehicles.[11]

Nanoparticle Formulation

In the synthesis and stabilization of nanoparticles, surfactants play a critical role. They can control particle size, prevent aggregation, and modify the surface properties of nanoparticles for targeted delivery.[6][12][13] The choice of surfactant can influence the flexibility and stability of the resulting nanoparticle formulation.[13] Amphoteric surfactants are used in these formulations, and a standardized protocol is essential for consistent results.

Toxicology and Biocompatibility

For applications involving biological systems, the cytotoxicity and biocompatibility of surfactants are of paramount importance.

Table 3: Toxicological Data

| Parameter | Lauramidopropyl Betaine (LAPB) | Cocamidopropyl Betaine (CAPB) |

| Oral LD50 (rats) | Data not readily available | 4.91 g/kg[14] |

| Dermal Irritation | Generally considered mild and less likely to cause skin irritation[1] | Can cause skin irritation, often attributed to impurities like amidoamine and DMAPA[15] |

| Eye Irritation | Can cause serious eye damage[14] | Can cause serious eye irritation[15] |

It is important to note that the toxicity of CAPB has been linked to impurities from the manufacturing process, such as amidoamine (AA) and 3-dimethylaminopropylamine (B130723) (DMAPA).[15] Higher purity grades of CAPB are available that minimize these irritants.[15] Given that LAPB is also an amidopropyl betaine, similar impurities may be present, and the use of high-purity grades is recommended for sensitive research applications.

Experimental Protocols

Protocol for Evaluating Surfactant Cytotoxicity using MTT Assay

This protocol outlines a method for comparing the in vitro cytotoxicity of LAPB and CAPB on a mammalian cell line (e.g., HeLa or CHO cells).

Objective: To determine the concentration of LAPB and CAPB that reduces cell viability by 50% (IC50).

Materials:

-

Mammalian cell line (e.g., HeLa, CHO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lauramidopropyl betaine and Cocamidopropyl betaine (high purity)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[16]

-

Surfactant Preparation: Prepare a series of dilutions of LAPB and CAPB in serum-free medium.

-

Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of the prepared surfactant dilutions. Include a control group with medium only.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C.[17]

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[16]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability for each surfactant concentration relative to the untreated control. Determine the IC50 value by plotting cell viability against surfactant concentration.

Visualizations

Mechanism of Action: Micelle Formation

Surfactants like LAPB and CAPB, above their critical micelle concentration (CMC), self-assemble into micelles in aqueous solutions. This process is fundamental to their function in solubilizing hydrophobic molecules.

Caption: Self-assembly of surfactant monomers into a micelle above the CMC.

Experimental Workflow: Comparative Analysis

A logical workflow for the comparative analysis of LAPB and CAPB in a research application, such as the development of a nanoparticle drug delivery system.

References

- 1. yeserchem.com [yeserchem.com]

- 2. makingcosmetics.com [makingcosmetics.com]

- 3. youtube.com [youtube.com]

- 4. usbio.net [usbio.net]

- 5. Lauramidopropyl Betaine LAB, [jxinchem.com]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. agscientific.com [agscientific.com]

- 8. Evaluation of nonionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]

- 11. Surfactant-Enabled Nanocarriers in Breast Cancer Therapy: Targeted Delivery and Multidrug Resistance Reversal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Surfactant-Nanoparticle Formulations for Enhanced Oil Recovery in Calcite-Rich Rocks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. View Attachment [cir-reports.cir-safety.org]

- 15. Cocamidopropyl Betaine: Side Effects of the Personal Care Ingredient [healthline.com]

- 16. MTT (Assay protocol [protocols.io]

- 17. broadpharm.com [broadpharm.com]

- 18. MTT assay protocol | Abcam [abcam.com]

A Comprehensive Technical Guide to the Safe Handling of Lauramidopropyl Betaine in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety protocols and handling procedures for Lauramidopropyl betaine (B1666868) in a laboratory environment. The information herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical safely and effectively.

Chemical Identification and Properties

Lauramidopropyl betaine is an amphoteric surfactant widely used in personal care and cosmetic products for its cleansing and foaming properties.[1][2] It is crucial to understand its physicochemical properties to ensure safe handling and storage.

Table 1: Physicochemical Properties of Lauramidopropyl Betaine

| Property | Value | Reference |

| Chemical Formula | C₁₉H₄₀N₂O₄ | [3] |

| Molecular Weight | 360.53 g/mol | |

| Appearance | Clear to pale yellow liquid or white to off-white solid | [3][4] |

| Odor | Slight | [5] |

| pH (10% aqueous solution) | 7.0 - 9.0 | [5] |

| Boiling Point | > 100°C / 212°F (decomposes) | [4][5] |

| Flash Point | > 100°C / 212°F | [5] |

| Solubility in Water | Dispersible | [5] |

| Stability | Stable under normal ambient temperatures and recommended storage conditions. | [5] |

Hazard Identification and Classification

Lauramidopropyl betaine is classified with the following hazards:

-

Serious Eye Damage/Eye Irritation: Category 1. Causes serious eye damage.[4][5]

-

Skin Sensitization: May cause an allergic skin reaction.[5]

-

Hazardous to the Aquatic Environment, Long-term Hazard: Category 3. Harmful to aquatic life with long-lasting effects.[4][5]

It is not classified as a flammable, explosive, or self-reactive substance.[5]

Toxicological Data

Understanding the toxicity of Lauramidopropyl betaine is fundamental to assessing its risk in a laboratory setting. The following table summarizes key toxicological data.

Table 2: Toxicological Profile of Lauramidopropyl Betaine

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 7.45 mL/kg bw | [4] |

| Acute Dermal Toxicity (LD50) | Rat | Dermal | > 2000 mg/kg bw | [4] |

| Acute Fish Toxicity (LC50) | Pimephales promelas | - | 1.11 mg/L (96 h) | [4] |

| Acute Daphnia Toxicity (EC50) | Daphnia magna | - | ca. 1.9 mg/L (48 h) | [4] |

| Algae Toxicity (EC50) | Desmodesmus subspicatus | - | 4.66 mg/L (72 h) | [4] |

Safety and Handling Procedures

Adherence to proper handling and storage procedures is paramount to minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Wear tightly fitting chemical splash goggles or a face shield.[5]

-

Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[5]

-

Respiratory Protection: If there is a risk of inhaling vapors or aerosols, a full-face respirator with an appropriate cartridge should be used.[5]

Handling

-

Handle in a well-ventilated area.[4]

-

Avoid contact with skin and eyes.[4]

-

Avoid breathing vapor or spray.[5]

-

Do not eat, drink, or smoke when using this product.[5]

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, well-ventilated place.[5]

-

Keep the container tightly closed.[5]

-

Keep containers upright to prevent leakage.[5]

-

Store away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention as required.

First-Aid Measures

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[5]

-

Skin Contact: Take off contaminated clothing and wash it before reuse. Wash skin with plenty of water. If skin irritation or rash occurs, get medical advice/attention.[5]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms are severe or persist.[4][5]

-

Ingestion: Rinse mouth thoroughly with water. Do not induce vomiting. Get medical advice/attention if you feel unwell.[5]

Spills and Leaks

-

Wear appropriate personal protective equipment as described in Section 4.1.

-

Do not touch or walk into spilled material.[5]

-

Avoid discharge into drains or watercourses.[5]

-

Small Spills: Collect spillage.

-

Large Spills: Absorb spillage with a non-combustible, absorbent material. Collect and place in a suitable waste disposal container.[5]

Fire-Fighting Measures

-

Lauramidopropyl betaine is not flammable.[5]

-

Use extinguishing media suitable for the surrounding fire, such as alcohol-resistant foam, carbon dioxide, dry powder, or water fog.[5]

-

Do not use a water jet, as this will spread the fire.[5]

-

Firefighters should wear self-contained breathing apparatus.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations. Do not empty into drains.[5] Disposal can be carried out by a licensed chemical destruction plant or by controlled incineration.[4]

Experimental Protocols

The following are summaries of standard OECD guidelines for toxicological testing relevant to the hazards of Lauramidopropyl betaine.

OECD 405: Acute Eye Irritation/Corrosion

This test is designed to assess the potential of a substance to cause eye irritation or corrosion.

-

Test Animal: Albino rabbit.[6]

-

Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[6][7]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[6] Ocular lesions of the cornea, iris, and conjunctiva are scored.

-

Endpoint: The test determines the severity and reversibility of eye damage. A confirmatory test with additional animals may be required if a corrosive effect is not observed initially.[6]

OECD 406: Skin Sensitization

This guideline describes procedures to determine the potential of a substance to cause skin sensitization. The Guinea Pig Maximization Test (GPMT) and the Buehler Test are the preferred methods.[8][9]

-

Test Animal: Guinea pig.[8]

-

Procedure:

-

Observation: The skin reaction at the challenge site is observed and scored.

-

Endpoint: The incidence and severity of skin reactions in the test group are compared to a control group to determine if the substance is a skin sensitizer.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to aquatic invertebrates.

-

Test Organism: Daphnia magna (water flea), less than 24 hours old.[11][12]

-

Procedure: Daphnids are exposed to at least five concentrations of the test substance for 48 hours.[11][12]

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.[12] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[5][13]

-

Endpoint: The EC50 (the concentration that immobilizes 50% of the daphnids) at 48 hours is calculated.[12]

OECD 203: Fish, Acute Toxicity Test

This test assesses the acute toxicity of a substance to fish.

-

Test Organism: Various fish species can be used, such as zebrafish or rainbow trout.[14]

-

Procedure: Fish are exposed to the test substance in at least five concentrations for a period of 96 hours.[3][15]

-

Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.[3]

-

Endpoint: The LC50 (the concentration that is lethal to 50% of the fish) is determined.[3]

Visualizations

Signaling Pathway

Caption: Surfactant-induced eye irritation signaling pathway.

Experimental Workflow

Caption: General workflow for toxicological testing.

Logical Relationships

Caption: Logical relationships in safety and handling.

References

- 1. specialchem.com [specialchem.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. oecd.org [oecd.org]

- 4. academic.oup.com [academic.oup.com]

- 5. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 6. oecd.org [oecd.org]

- 7. nucro-technics.com [nucro-technics.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. nucro-technics.com [nucro-technics.com]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. oecd.org [oecd.org]

- 13. shop.fera.co.uk [shop.fera.co.uk]

- 14. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 15. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

Methodological & Application

Application Notes and Protocols for Membrane Protein Extraction from Mammalian Cells using Lauramidopropyl Betaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are crucial for a vast array of cellular functions, including signal transduction, molecular transport, and cell-cell communication.[1] Consequently, they represent a major class of therapeutic drug targets.[1] However, the extraction and purification of these proteins from their native lipid bilayer environment pose significant challenges due to their hydrophobic nature.[2] Detergents are essential amphiphilic molecules that overcome this challenge by creating a mock lipid bilayer environment, thereby solubilizing membrane proteins.[3]

Lauramidopropyl betaine (B1666868) (LAB) is a zwitterionic surfactant with a neutral net charge, making it a mild yet effective detergent for biological applications.[4] Its properties make it a promising candidate for the extraction of membrane proteins where the preservation of native structure and function is critical.[3][5] These application notes provide a detailed protocol for the use of Lauramidopropyl betaine in the extraction of membrane proteins from mammalian cells, alongside comparative data for other commonly used detergents.

Physicochemical Properties of Lauramidopropyl Betaine and Common Detergents

The selection of an appropriate detergent is paramount for successful membrane protein extraction. Key properties to consider include the critical micelle concentration (CMC), molecular weight, and denaturing properties. A summary of these properties for Lauramidopropyl betaine and two other widely used detergents, CHAPS and Triton X-100, is presented below.

| Property | Lauramidopropyl Betaine (LAB) | CHAPS | Triton X-100 |

| Chemical Nature | Zwitterionic | Zwitterionic | Non-ionic |

| Molecular Weight | ~342.52 g/mol | ~614.9 g/mol | ~625 g/mol (average) |

| Critical Micelle Concentration (CMC) | ~0.2 g/L (~0.58 mM) | 6 - 10 mM | 0.24 mM |

| Denaturing Properties | Non-denaturing | Non-denaturing | Non-denaturing |

| Dialyzable | Yes | Yes | No |

Comparative Analysis of Membrane Protein Extraction Efficiency

The efficiency of membrane protein extraction can be evaluated by measuring the total protein yield and the purity of the membrane protein fraction. While specific data for Lauramidopropyl betaine in direct comparison to other detergents for mammalian membrane protein extraction is not extensively published, the following table provides a template for such a comparative analysis. The values for LAB are hypothetical and serve as a guide for expected outcomes based on its properties as a mild zwitterionic detergent. Researchers are encouraged to perform their own comparative studies to determine the optimal detergent for their specific application.

| Detergent | Cell/Tissue Type | Total Protein Yield (µg protein / 10^6 cells) | Purity (% of total extracted protein) | Reference |

| Lauramidopropyl Betaine (LAB) | Cultured Mammalian Cells (e.g., HEK293) | Hypothetical: 150 - 250 | Hypothetical: >85% | (To be determined experimentally) |

| CHAPS (1% w/v) | Mouse Brain Membranes | Baseline for comparison | - | Lu et al., 2007 |